
3-(Boc-amino)-6-chloropyridine-2-carboxylic acid
Overview
Description
3-(Boc-amino)-6-chloropyridine-2-carboxylic acid is a chemical compound that features a pyridine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group at the 3-position, a chlorine atom at the 6-position, and a carboxylic acid group at the 2-position. The Boc group is commonly used in organic synthesis to protect amino groups during chemical reactions, preventing unwanted side reactions.
Mechanism of Action
Target of Action
The primary target of the compound 3-(Boc-amino)-6-chloropyridine-2-carboxylic acid is the amino group in various organic compounds . The compound is used as a protecting group for amines, which are quite good nucleophiles and strong bases . This allows for transformations of other functional groups without interference from the amino group .
Mode of Action
The mode of action of this compound involves the conversion of an amino group into a carbamate . This is achieved through a nucleophilic addition-elimination reaction, forming a tetrahedral intermediate . In the elimination step, a carbonate ion is expelled, and it can either deprotonate the amine or undergo a spontaneous decarboxylation yielding a strong base .
Biochemical Pathways
The biochemical pathways affected by this compound involve the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound plays a role in this process by providing a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Result of Action
The result of the action of this compound is the protection of the amino group in various organic compounds . This allows for the transformation of other functional groups without interference from the amino group . The compound also plays a role in the Suzuki–Miyaura (SM) cross-coupling reaction, contributing to the formation of carbon–carbon bonds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s action as a protecting group for amines can be achieved under either aqueous or anhydrous conditions . Additionally, the compound’s role in the Suzuki–Miyaura (SM) cross-coupling reaction can be influenced by the reaction conditions, which are typically mild and functional group tolerant .
Biochemical Analysis
Biochemical Properties
3-(Boc-amino)-6-chloropyridine-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. The Boc-protected amino group allows for selective deprotection under mild acidic conditions, making it useful in peptide synthesis and other applications where controlled release of the amino group is required . This compound interacts with various enzymes, including proteases and amidases, which can cleave the Boc group to release the free amino group. Additionally, the carboxylic acid group can form amide bonds with amino groups of proteins, facilitating the study of protein modifications and interactions.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to modify proteins through amide bond formation can impact cell signaling pathways by altering the activity of key signaling proteins . For example, modifications to kinases or phosphatases can affect phosphorylation events, leading to changes in downstream signaling cascades. Additionally, the presence of the chlorine atom in the pyridine ring may influence the compound’s interaction with cellular receptors and transporters, further modulating cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The Boc-protected amino group can be selectively deprotected to release the free amino group, which can then participate in various biochemical reactions . The carboxylic acid group can form amide bonds with proteins, leading to modifications that alter protein function and stability. Additionally, the chlorine atom in the pyridine ring may enhance the compound’s binding affinity to certain biomolecules, facilitating specific interactions and enzyme inhibition or activation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The Boc-protected amino group is relatively stable under neutral conditions but can be deprotected under acidic conditions, leading to the release of the free amino group This temporal control allows researchers to study the compound’s effects at different stages of deprotection
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit minimal toxicity and primarily influence protein modifications and cellular signaling pathways . At higher doses, toxic or adverse effects may be observed, including potential disruptions to cellular metabolism and gene expression. Threshold effects have been noted, where specific dosages are required to achieve desired biochemical outcomes without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within cells . The compound can be metabolized through enzymatic cleavage of the Boc group, followed by further modifications to the amino and carboxylic acid groups. These metabolic processes can influence the compound’s activity and stability, as well as its effects on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its biochemical activity. The presence of the chlorine atom in the pyridine ring may enhance the compound’s affinity for certain transporters, facilitating its uptake and distribution within cells.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s ability to form amide bonds with proteins can lead to its incorporation into various cellular structures, affecting its activity and function. Additionally, the chlorine atom in the pyridine ring may play a role in directing the compound to specific subcellular locations, further modulating its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-6-chloropyridine-2-carboxylic acid typically involves multiple steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Chlorination: The pyridine ring is chlorinated at the 6-position using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Amination: The amino group is introduced at the 3-position through nucleophilic substitution, often using ammonia or an amine derivative.
Boc Protection: The amino group is protected by reacting it with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).
Carboxylation: The carboxylic acid group is introduced at the 2-position through carboxylation reactions, such as the reaction with carbon dioxide (CO2) under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Boc-amino)-6-chloropyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides or esters.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Coupling: Carbodiimides like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).
Major Products
Substitution: Various substituted pyridine derivatives.
Deprotection: 3-amino-6-chloropyridine-2-carboxylic acid.
Coupling: Amides or esters of this compound.
Scientific Research Applications
3-(Boc-amino)-6-chloropyridine-2-carboxylic acid is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibitors and receptor ligands, where the compound’s structure can be modified to interact with specific biological targets.
Medicine: As a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: In the production of fine chemicals and as a precursor for the synthesis of specialized materials.
Comparison with Similar Compounds
3-(Boc-amino)-6-chloropyridine-2-carboxylic acid can be compared with other similar compounds:
3-(Boc-amino)-pyridine-2-carboxylic acid: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
6-chloropyridine-2-carboxylic acid: Lacks the Boc-protected amino group, limiting its use in certain synthetic applications.
3-amino-6-chloropyridine-2-carboxylic acid: Lacks the Boc protection, making it more reactive but less versatile in multi-step synthesis.
The unique combination of the Boc-protected amino group, chlorine substituent, and carboxylic acid group in this compound makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Properties
IUPAC Name |
6-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O4/c1-11(2,3)18-10(17)13-6-4-5-7(12)14-8(6)9(15)16/h4-5H,1-3H3,(H,13,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRAYUMXMVTFBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


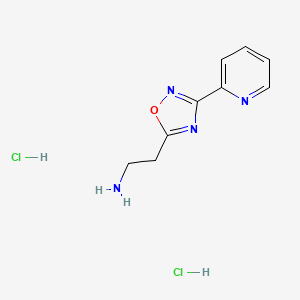

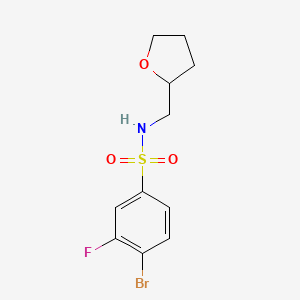
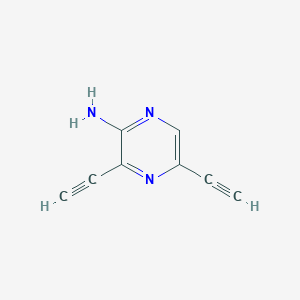

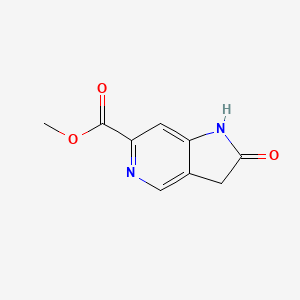
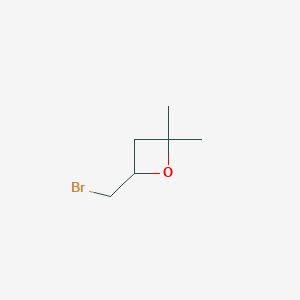
![Benzyl [(1R)-2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate](/img/structure/B1403423.png)
![(3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B1403424.png)
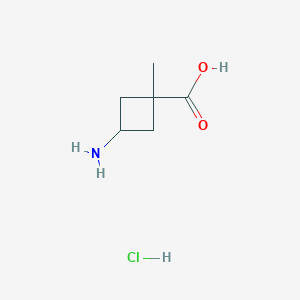
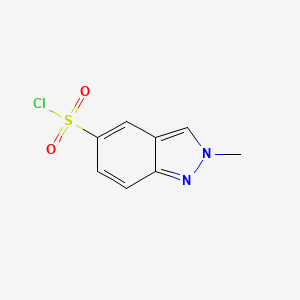
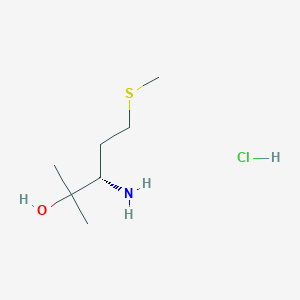
![Ethyl 7-bromoimidazo[1,2-A]pyridine-3-acetate](/img/structure/B1403431.png)
![6-(Methylamino)-2-oxa-spiro[3.3]heptane](/img/structure/B1403433.png)
